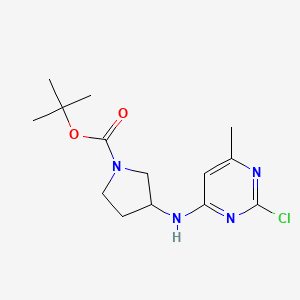

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine core substituted with a tert-butyl carbamate group at position 1 and a 2-chloro-6-methylpyrimidin-4-ylamino moiety at position 2. The pyrimidine ring introduces electron-withdrawing chlorine and methyl groups, which influence reactivity and intermolecular interactions. The tert-butyl carbamate serves as a protective group, enhancing stability during synthetic processes. This structure is significant in medicinal chemistry, particularly in kinase inhibitor development, due to its ability to mimic adenosine triphosphate (ATP) binding motifs .

Properties

Molecular Formula |

C14H21ClN4O2 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18) |

InChI Key |

NIOBSVOVDBNEDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 2,4-dichloro-6-methylpyrimidine or related chloropyrimidine derivatives as electrophilic substrates. The presence of chlorine at the 2-position and methyl substitution at the 6-position are critical for regioselective nucleophilic substitution and for tuning biological activity.

The pyrrolidine component is introduced as a protected amine, commonly tert-butyl pyrrolidine-1-carboxylate (tert-butyl carbamate-protected pyrrolidine), which ensures selectivity and stability during the coupling reactions.

General Synthetic Route

The preparation can be summarized in the following steps:

Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-6-methylpyrimidine:

- The nucleophile is the nitrogen of the pyrrolidine ring, protected as tert-butyl pyrrolidine-1-carboxylate.

- Reaction conditions typically involve a polar aprotic solvent such as N,N-dimethylacetamide (DMA) or dimethylformamide (DMF).

- A base such as N,N-diisopropylethylamine (DIPEA) is used to deprotonate the amine and facilitate substitution.

- Reaction temperature is often ambient to moderate (room temperature to 50 °C), with reaction times around 2 hours.

- The substitution occurs selectively at the 4-position chlorine, leaving the 2-chloro substituent intact.

-

- After reaction completion, water is added to quench the reaction.

- The product is extracted with ethyl acetate.

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification is achieved by silica gel chromatography using n-hexane/ethyl acetate mixtures.

Representative Example

A typical procedure reported involves:

- To a solution of 2,4-dichloro-6-methylpyrimidine (500 mg, 3.07 mmol) in 1,4-dioxane, tert-butyl pyrrolidine-1-carboxylate (689 mg, 3.96 mmol) and DIPEA (2.3 mL, 13.2 mmol) are added.

- Stirring at room temperature for 2 hours.

- Workup as described above yields the tert-butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate product in high yield (~89%).

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4-Dichloro-6-methylpyrimidine + tert-butyl pyrrolidine-1-carboxylate + DIPEA | DMA or 1,4-dioxane, RT, 2 h | This compound | 85-90 |

Additional Notes on Preparation

- The tert-butyl carbamate protecting group is stable under these conditions and can be removed later if needed by acid treatment (e.g., trifluoroacetic acid in dichloromethane).

- The chlorine at the 2-position remains available for further functionalization or biological activity.

- The reaction is highly regioselective due to the electronic properties of the pyrimidine ring and steric factors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Compound A: (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Structural Differences: Replaces the pyrimidine ring with a fluoropyridine moiety. Contains a hydroxymethyl-pyrrolidine substituent instead of the amino-linked pyrimidine. Features dual carbamate/ester groups (1-tert-butyl and 3-methyl).

- Functional Implications :

Compound B: tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structural Differences :

- Substitutes the pyrimidine with a brominated pyridine ring.

- Includes a dimethoxymethyl group, introducing steric bulk and electron-donating methoxy substituents.

- Functional Implications :

Heterocyclic Ring Modifications

Compound C: 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Structural Differences :

- Replaces the pyrimidine with a methoxy-bromopyridine scaffold.

- Uses a tert-butyldimethylsilyl (TBS) ether as a protective group instead of carbamate.

- Functional Implications :

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electron Effects : Chlorine in the target compound increases electrophilicity at the pyrimidine ring, favoring nucleophilic aromatic substitution reactions compared to fluorine or bromine in analogs .

- Protective Group Utility : tert-Butyl carbamate (target) offers easier deprotection under mild acidic conditions compared to TBS ethers, which require fluoride-based reagents .

Biological Activity

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a pyrrolidine ring and a pyrimidine moiety, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.75 g/mol. The structure includes:

- A tert-butyl group, which enhances lipophilicity and may influence the compound's absorption and distribution.

- A pyrimidine ring substituted with chlorine and methyl groups, which can affect its interaction with biological targets.

- An amino group that may participate in hydrogen bonding and other interactions with proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action includes:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Interaction : The pyrimidine ring may modulate the function of various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For example:

- Compounds structurally similar to tert-butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine have shown inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Activity

Pyrimidine derivatives are recognized for their anti-inflammatory effects. Research has demonstrated that:

- Compounds related to this structure can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways. For instance, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies

- Study on COX Inhibition : A study evaluated various pyrimidine derivatives for their ability to inhibit COX enzymes. The results indicated that specific modifications to the pyrimidine ring could enhance anti-inflammatory activity, with some compounds exhibiting lower IC50 values than traditional NSAIDs .

- Antimicrobial Screening : In a screening assay against Gram-positive and Gram-negative bacteria, several pyrimidine derivatives were found to possess significant antibacterial activity, highlighting the potential of this class of compounds in developing new antibiotics .

Comparative Analysis

Q & A

Q. What are the key steps for synthesizing tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrrolidine-1-carboxylate precursor with a substituted pyrimidine. For example:

- Step 1 : Activation of the pyrimidine ring (e.g., chlorination at the 2-position) using reagents like POCl₃.

- Step 2 : Nucleophilic substitution between the pyrrolidine amine and the chlorinated pyrimidine under controlled temperatures (0–20°C) in dichloromethane, catalyzed by triethylamine (TEA) .

- Step 3 : Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen to improve stability and solubility .

Optimization : Adjust reaction stoichiometry, solvent polarity, and temperature to enhance yield. Monitor intermediates via TLC or HPLC and purify using silica gel chromatography .

Q. How should researchers characterize the compound’s physical and chemical properties?

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Emergency Measures : Ensure access to eyewash stations and emergency showers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Data Collection : Use high-resolution synchrotron radiation for small crystals.

- Refinement : Apply the SHELXL program to handle twinning or low-resolution data. For example, SHELXL’s twin refinement option can model overlapping diffraction patterns .

- Validation : Cross-check bond lengths and angles against similar structures in the Cambridge Structural Database (CSD) .

Q. How should contradictory spectral data (e.g., NMR vs. mass spectrometry) be investigated?

- Purity Check : Re-purify the compound via recrystallization or preparative HPLC to remove impurities .

- Isotopic Patterns : Analyze HRMS for isotopic peaks (e.g., chlorine’s Cl/Cl ratio) to confirm molecular composition .

- Dynamic Effects : Consider rotational isomers in NMR; use variable-temperature NMR to assess conformational exchange .

Q. What strategies can elucidate the compound’s structure-activity relationships (SAR) in medicinal chemistry?

- Analog Synthesis : Modify the pyrimidine’s chloro or methyl groups and test biological activity (e.g., kinase inhibition).

- Computational Modeling : Perform docking studies using AutoDock Vina to predict binding affinities to target proteins .

- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- Protection Groups : Use Boc for amines and silyl ethers for hydroxyl groups to prevent undesired side reactions .

- Low-Temperature Quenching : Halt exothermic reactions by cooling to –78°C (dry ice/acetone bath) .

- Inert Atmosphere : Conduct air-sensitive steps under nitrogen/argon to avoid oxidation .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| Molecular Weight | 323.82 g/mol (calculated) | |

| Physical State | Light yellow solid | |

| Solubility in DMSO | >10 mg/mL (empirical) | |

| Stability | Stable at –20°C (long-term) |

Q. Table 2. Common Synthetic Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.